molecular formula C22H28N4O2S B2740606 2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 421589-12-0

2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2740606
CAS RN: 421589-12-0
M. Wt: 412.55
InChI Key: ICLGOKZNSDEUMI-UHFFFAOYSA-N
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Description

The compound “2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule. It contains several functional groups including a cyanomethyl group (N≡CCH2–), a type of nitrile group , and a carboxamide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the cyanomethyl group could participate in nucleophilic addition reactions, while the carboxamide group could participate in acid-base reactions .

Scientific Research Applications

Facile Synthesis Methodologies

Research on compounds with structural similarities often involves the development of efficient synthesis methods. For instance, the facile synthesis of tetrahydropyrimido quinoline derivatives through reactions involving cyclohexanone and malononitrile highlights innovative approaches in creating complex quinoline structures (Elkholy & Morsy, 2006). These methodologies could be adapted for synthesizing compounds with specific functionalities, such as the cyanomethylthio group.

Antimicrobial and Antibacterial Studies

Compounds within the quinazoline family have been studied for their antimicrobial properties. The synthesis and antimicrobial study of fluoroquinolone-based thiazolidinones, which share a quinazoline backbone, suggest potential antimicrobial applications (Patel & Patel, 2010). Similar research could explore the antimicrobial efficacy of compounds featuring the "2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide" structure.

Cyclization and Heterocyclization Reactions

The study of cyclization reactions, such as the synthesis of 2-oxazolines via transamidation and cyclodehydrosulfurisation of thioamides, presents key methodologies for creating cyclic and heterocyclic compounds (Goud & Pathak, 2012). These reactions are crucial for synthesizing a wide array of compounds, including those with complex structures like the one .

Tautomerism Studies

Understanding the tautomeric behaviors of compounds is essential for predicting their chemical reactivity and biological activity. Research on tautomerism in side-chain derivatives of n-heterocycles provides insights into the structural dynamics and potential reactivity patterns of compounds (Mondelli & Merlini, 1966). This knowledge could be relevant when studying the behavior of "2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide" under various conditions.

properties

IUPAC Name

2-(cyanomethylsulfanyl)-N-cyclohexyl-4-oxo-3-pentylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-2-3-7-13-26-21(28)18-11-10-16(15-19(18)25-22(26)29-14-12-23)20(27)24-17-8-5-4-6-9-17/h10-11,15,17H,2-9,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLGOKZNSDEUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N=C1SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyanomethylsulfanyl)-N-cyclohexyl-4-oxo-3-pentylquinazoline-7-carboxamide

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